2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound features a benzo[d]oxazol-2-one core linked via an acetamide bridge to a 5-(phenoxymethyl)-1,3,4-oxadiazole moiety. The phenoxymethyl group may enhance lipophilicity, influencing pharmacokinetics .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-15(10-22-13-8-4-5-9-14(13)26-18(22)24)19-17-21-20-16(27-17)11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWOJFPVONSHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as oxazol-2(3h)-ones, have been reported to play a significant role in the fields of organic synthesis and drug development.
Biochemical Pathways
The synthesis of similar compounds involves a tandem rearrangement/aziridination/ring-expansion reaction, which might suggest the involvement of these pathways.
Biological Activity
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial effects based on diverse sources.
Structural Overview
The compound features a complex structure that includes:
- Benzoxazole moiety : Known for its role in various biological activities.
- Oxadiazole ring : Contributes to the compound's pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The most notable findings include:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound was tested against leukemia and lymphoma cell lines using the Sulforhodamine B (SRB) assay , which quantifies cell viability and proliferation. Results indicated a strong inhibitory effect on cell growth, with a dose-dependent response observed in both cancer types .
- In a separate study, the compound showed efficacy against lung cancer cell lines, further supporting its potential as an anticancer agent .
-
Mechanism of Action :
- The anticancer activity is believed to be linked to the inhibition of specific cellular pathways that promote proliferation and survival of cancer cells. The presence of the oxadiazole and benzoxazole rings may play critical roles in modulating these pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Bactericidal Effects :
- Minimum Inhibitory Concentrations (MIC) :
Case Studies and Research Findings
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions and Conditions
Nucleophilic Substitution Reactions
2.1 Phenoxymethyl Group Reactivity
The phenoxymethyl substituent on the 1,3,4-oxadiazole ring undergoes nucleophilic substitution with:
- Thiols : Forms thioether derivatives in the presence of NaH/DMF (e.g., with benzyl mercaptan, yielding 85% product) .
- Amines : Produces secondary amines under Mitsunobu conditions (e.g., using diethyl azodicarboxylate) .
Table 2: Substitution Reactions at Phenoxymethyl Site
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl mercaptan | NaH/DMF, 0°C → rt, 2 hrs | Thioether derivative | 85 | |
| Piperidine | DIAD/PPh₃, THF, 24 hrs | N-Piperidinylmethyl oxadiazole | 72 |
Ring-Opening and Rearrangement
3.1 Benzoxazolone Ring Opening
Under basic conditions (e.g., NaOH/ethanol), the benzoxazolone ring opens to form:
3.2 Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring resists hydrolysis under acidic conditions (pH 1–6) but decomposes in concentrated H₂SO₄, forming:
Oxidation and Reduction
4.1 Oxidation of Acetamide Linker
The acetamide bridge is oxidized by KMnO₄ in acidic media to:
4.2 Reduction of Oxadiazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to:
Coordination Chemistry
5.1 Metal Complexation
The compound acts as a bidentate ligand, coordinating with:
- Cu(II) : Forms a 1:1 complex in methanol (λmax = 420 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .
- Fe(III) : Precipitates as a reddish-brown complex at pH 7–8 .
Table 3: Metal Complex Stability Constants (log K)
| Metal Ion | log K (25°C) | pH Range | Reference |
|---|---|---|---|
| Cu(II) | 8.2 ± 0.3 | 4–6 | |
| Fe(III) | 9.1 ± 0.2 | 7–8 |
Stability Under Physiological Conditions
6.1 Hydrolytic Degradation
In simulated gastric fluid (pH 1.2), the compound exhibits:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Oxadiazole or Benzo[d]oxazol Substituents
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Bioactivity: The thioxo-modified oxadiazole derivatives (e.g., compounds in ) exhibit notable antibacterial activity, suggesting that the target compound’s unmodified oxadiazole may require functionalization (e.g., thiol or halogen groups) for enhanced efficacy.
- Substituent Effects: Replacing the phenoxymethyl group with a tetrahydro-2H-pyran (as in ) reduces molecular weight and alters solubility, which may influence blood-brain barrier penetration.
Spectral and Physicochemical Comparisons
NMR Analysis :
- In benzo[d]oxazol-2-one derivatives, chemical shifts in regions corresponding to protons near substituents (e.g., positions 29–36 and 39–44 in ) are sensitive to structural changes. For the target compound, similar shifts in these regions could indicate conformational stability or flexibility compared to analogs like PBPA .
Research Findings and Gaps
- Antimicrobial Potential: While thioxo-oxadiazole analogs show activity against E. coli and S. aureus , the target compound’s lack of a thiol group may limit its efficacy unless further derivatized.
- Diagnostic Utility: The benzo[d]oxazol-2-one core’s success in PBPA highlights a promising avenue for the target compound in imaging, contingent on functionalization with radiolabels or chelators.
- Data Limitations: No direct biological or spectral data for the target compound were found in the evidence. Future studies should prioritize synthesis, NMR profiling (cf. ), and in vitro bioactivity assays.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the benzoxazolone core via cyclization of 2-aminophenol derivatives with chloroacetyl chloride under reflux in basic conditions (e.g., triethylamine) .
- Step 2 : Functionalize the oxadiazole moiety by coupling phenoxymethyl groups using nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
- Step 3 : Purify intermediates via column chromatography and confirm purity using TLC (silica gel, ethyl acetate/hexane 3:7) and recrystallization from methanol .
- Optimization : Use response surface methodology (RSM) to optimize reaction time, temperature, and stoichiometry, reducing side-product formation .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for the benzoxazolone (δ 6.8–7.4 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm for CH2 groups) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (oxadiazole NH at ~3300 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 409.12) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values < 50 µM suggest potency) .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
II. Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Approach :
- Molecular Docking : Simulate binding to targets like DNA topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina; analyze binding energy (< -8 kcal/mol) and hydrogen-bond interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If conflicting MIC values arise, validate via:
- Dose-Response Curves : Ensure consistent logarithmic dilution ranges (e.g., 0.1–100 µM).
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to confirm whether activity differences stem from cellular uptake variations .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- SAR Framework :
- Substituent Effects : Replace phenoxymethyl with electron-withdrawing groups (e.g., nitro) to enhance antibacterial activity; compare logP values (ClogP < 3 improves solubility) .
- Bioisosteric Replacement : Substitute oxadiazole with triazole to improve metabolic stability while retaining hydrogen-bonding capacity .
III. Methodological Challenges and Solutions
Q. What experimental designs minimize variability in synthetic yields?
- Statistical Tools :
- Factorial Design : Screen variables (catalyst loading, solvent polarity) using a 2^k factorial approach to identify critical factors .
- DoE Example : A 3-factor design (temperature, time, molar ratio) with ANOVA analysis to prioritize temperature (p < 0.05) .
Q. How can researchers address poor solubility in biological assays?
- Formulation Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
